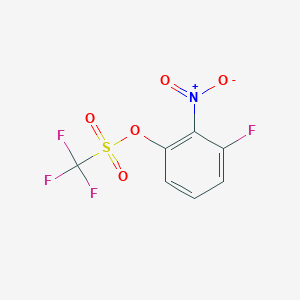
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is derived from trifluoromethanesulfonic acid, which is one of the strongest known acids and is widely used as a catalyst in organic synthesis .
Vorbereitungsmethoden
The synthesis of trifluoromethanesulfonic acid 3-fluoro-2-nitrophenyl ester involves several steps. One common method includes the reaction of trifluoromethanesulfonic acid with 3-fluoro-2-nitrophenol under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the nitro group is further oxidized to form different products.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein modifications due to its ability to act as a strong electrophile.
Wirkmechanismus
The mechanism of action of trifluoromethanesulfonic acid 3-fluoro-2-nitrophenyl ester involves its strong electrophilic nature. The trifluoromethanesulfonate group acts as a leaving group, facilitating various substitution reactions. The nitro group can undergo reduction or oxidation, leading to different products depending on the reaction conditions. The compound’s strong acidity and ability to stabilize carbocations make it a valuable reagent in many chemical transformations .
Vergleich Mit ähnlichen Verbindungen
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate is unique due to its combination of strong acidity and electrophilic properties. Similar compounds include:
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
Trifluoromethanesulfonyl chloride: Used in the synthesis of various triflate esters and as a reagent in organic synthesis.
Trifluoromethanesulfonic anhydride: Another strong acid used in acylation reactions and the synthesis of triflate esters.
These compounds share similar properties but differ in their specific applications and reactivity.
Eigenschaften
Molekularformel |
C7H3F4NO5S |
|---|---|
Molekulargewicht |
289.16 g/mol |
IUPAC-Name |
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H3F4NO5S/c8-4-2-1-3-5(6(4)12(13)14)17-18(15,16)7(9,10)11/h1-3H |
InChI-Schlüssel |
PLHSHROOIQMOFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















